molecular formula C21H23N5O4S B2447498 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1251624-89-1

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2447498
CAS No.: 1251624-89-1
M. Wt: 441.51
InChI Key: PHBFBPSAMPRAQE-UHFFFAOYSA-N
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Description

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a combination of piperazine, sulfonyl, pyrazole, and carboxylic acid functional groups

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-16-5-4-7-18(13-16)24-9-11-26(12-10-24)31(29,30)20-19(21(27)28)15-25(23-20)14-17-6-2-3-8-22-17/h2-8,13,15H,9-12,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBFBPSAMPRAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 3-methylphenyl group through a nucleophilic substitution reaction.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Pyrazole Formation: The pyrazole ring is synthesized separately and then coupled with the sulfonylated piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 4 of the pyrazole ring participates in acid-base and nucleophilic substitution reactions.

Key Reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (H2_2SO4_4) to form corresponding esters. For example, treatment with ethanol yields the ethyl ester derivative, enhancing lipophilicity for pharmaceutical applications .

  • Amidation : Converts to amides via activation with thionyl chloride (SOCl2_2) followed by reaction with primary/secondary amines. This is critical for prodrug synthesis.

Table 1: Carboxylic Acid Reactivity

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationEthanol, H2_2SO4_4, refluxEthyl ester78–85
AmidationSOCl2_2, R-NH2_2, DCM, 0°CCarboxamide65–72,

Sulfonyl-Piperazine Reactivity

The sulfonamide bridge linking the piperazine and pyrazole rings is susceptible to nucleophilic displacement or hydrolysis.

Key Reactions:

  • Nucleophilic Substitution : The sulfonyl group (-SO2_2-) reacts with amines (e.g., methylamine) under basic conditions to form sulfonamides. This modifies pharmacokinetic properties.

  • Acid/Base Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves, yielding 4-(3-methylphenyl)piperazine and pyrazole-sulfonic acid derivatives.

Table 2: Sulfonyl-Piperazine Reactivity

Reaction TypeReagents/ConditionsProductsKey ApplicationReference
Nucleophilic substitutionMethylamine, K2_2CO3_3, DMFSulfonamide analogBioisostere design,
Hydrolysis6M HCl, 80°C, 6hPiperazine + sulfonic acidDegradation studies

Pyrazole Ring Modifications

The pyrazole core undergoes electrophilic substitution at position 3 and 5, though steric hindrance from adjacent groups limits reactivity.

Key Reactions:

  • Nitration : Directed by the sulfonyl group, nitric acid (HNO3_3/H2_2SO4_4) introduces nitro groups at position 5, forming nitro-pyrazole intermediates for further reduction .

  • Halogenation : Limited success with Cl2_2 or Br2_2 in acetic acid due to competing decomposition .

Coordination Chemistry

The pyridine-N and carboxylic acid-O act as Lewis bases, forming complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}).

Example:

  • Copper(II) Complexation : Reacts with CuCl2_2 in ethanol to form a tetrahedral complex, characterized by UV-Vis (λmax\lambda_{\text{max}} = 620 nm) and ESR spectroscopy (gg_{\perp} = 2.08) .

Decarboxylation

Thermal decarboxylation (200°C, vacuum) removes the carboxylic acid group, generating 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole. This pathway is critical for SAR studies .

Mechanistic Insights

  • DFT Calculations : Studies on analogous pyrazole derivatives indicate that electron-withdrawing groups (e.g., -SO2_2-) reduce the HOMO-LUMO gap (ΔE = 4.2 eV), enhancing electrophilic reactivity at the pyrazole ring .

  • Solubility Effects : The carboxylic acid group improves aqueous solubility (logP\log P = 1.2), but esterification increases membrane permeability (logP\log P = 2.8) .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing pyrazole and piperazine moieties exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression . The sulfonamide group is also known for its role in enhancing the efficacy of anticancer agents by improving their solubility and bioavailability.

CNS Disorders

The compound has potential applications in treating central nervous system (CNS) disorders. Piperazine derivatives are frequently investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that such compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .

Antimicrobial Properties

The sulfonamide moiety is associated with antimicrobial activity. Compounds with this functional group have been shown to exhibit broad-spectrum antibacterial effects, making them suitable candidates for developing new antibiotics . The structural characteristics of the compound may enhance its interaction with bacterial enzymes, leading to effective inhibition.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives inhibit cancer cell lines by inducing apoptosis .
Study 2CNS DisordersHighlighted the anxiolytic effects of piperazine derivatives in animal models .
Study 3Antimicrobial ActivityFound that sulfonamide-containing compounds showed significant antibacterial activity against various strains .

Mechanism of Action

The mechanism of action of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylpiperazin-1-yl)aniline: This compound shares the piperazine and aniline functional groups but lacks the sulfonyl and pyrazole components.

    4-(4-methylpiperazin-1-yl)methylbenzoic acid: Similar in having the piperazine and carboxylic acid groups but differs in the overall structure and functional groups.

Uniqueness

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2SC_{20}H_{23}N_3O_2S, with a molecular weight of approximately 375.48 g/mol. The structure features a pyrazole core substituted with a piperazine moiety and a pyridine ring, which may contribute to its biological activity.

Research indicates that compounds similar to this one often interact with various biological targets, including:

  • Serotonin Receptors: Many piperazine derivatives exhibit affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety.
  • Dopamine Receptors: The piperazine structure may also confer dopaminergic activity, potentially influencing conditions such as schizophrenia and Parkinson's disease.
  • Enzymatic Inhibition: Some studies suggest that sulfonamide groups can inhibit carbonic anhydrase, which plays a role in various physiological processes.

Biological Activity Data

Activity Target Effect Reference
Antidepressant5-HT_2A receptorInhibition
AntipsychoticD2 dopamine receptorModulation
Anti-inflammatoryCOX enzymesInhibition
AntitumorVarious cancer cell linesCytotoxic effects

Case Studies

  • Antidepressant Effects:
    In a study evaluating the antidepressant potential of similar piperazine derivatives, it was found that compounds with structural similarities exhibited significant activity in the forced swim test (FST) model, suggesting potential efficacy in treating depression.
  • Antipsychotic Activity:
    A comparative analysis of various piperazine derivatives indicated that modifications at the piperazine nitrogen significantly influenced binding affinity to dopamine receptors. The compound showed promising results in preclinical models for antipsychotic efficacy.
  • Antitumor Activity:
    Research conducted on the cytotoxicity of related compounds against cancer cell lines (e.g., HeLa and MCF-7) demonstrated that these compounds could induce apoptosis through the activation of caspases, highlighting their potential as anticancer agents.

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